

# Reactivity Profile of 3-Methoxymethylphenylboronic Acid: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxymethylphenylboronic acid

Cat. No.: B125045

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## Introduction

**3-Methoxymethylphenylboronic acid** is a versatile organic reagent that plays a crucial role in modern synthetic chemistry. Its unique structural features, possessing both a boronic acid moiety and a methoxymethyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a detailed overview of the reactivity profile of **3-Methoxymethylphenylboronic acid**, with a focus on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry and materials science in leveraging the synthetic potential of this compound.

## Core Reactivity: Palladium and Copper-Catalyzed Cross-Coupling Reactions

The reactivity of **3-Methoxymethylphenylboronic acid** is dominated by its participation in transition metal-catalyzed cross-coupling reactions. The boronic acid functional group readily undergoes transmetalation with activated palladium and copper complexes, enabling the formation of new bonds with a variety of coupling partners. The two primary reaction classes

where this reagent has been successfully employed are the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl structures. **3-Methoxymethylphenylboronic acid** serves as an effective coupling partner with aryl halides and related electrophiles under palladium catalysis.

### Data Presentation: Suzuki-Miyaura Coupling

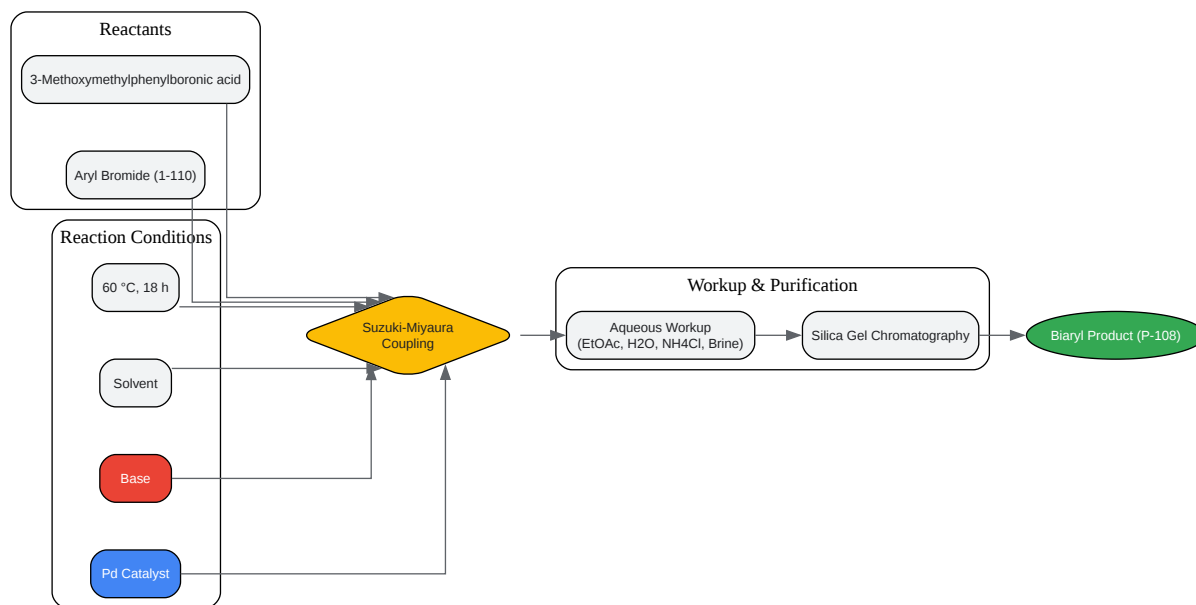
Parameter	Value/Condition
Reactants	
Aryl Halide	1-110 (a complex bromo-substituted heterocyclic compound)
Boronic Acid	3-Methoxymethylphenylboronic acid
Stoichiometry	
1-110	1.0 equivalent (0.746 mmol)
3-Methoxymethylphenylboronic acid	1.1 equivalents (0.821 mmol)
Catalyst System	Not explicitly specified, but typical for Suzuki reactions.
Base	Not explicitly specified, but typically Na <sub>2</sub> CO <sub>3</sub> , K <sub>2</sub> CO <sub>3</sub> , or Cs <sub>2</sub> CO <sub>3</sub> .
Solvent	Not explicitly specified, but typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
Temperature	60 °C
Reaction Time	18 hours
Yield	Not explicitly reported for this specific product (P-108). A related reaction under the same conditions yielded 76%.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol for the synthesis of a biaryl compound (P-108) is adapted from patent literature[1][2].

- **Reaction Setup:** In a suitable reaction vessel, combine the aryl bromide (1-110, 200 mg, 0.746 mmol) and **3-methoxymethylphenylboronic acid** (136 mg, 0.821 mmol).
- **Solvent and Base Addition:** Add the appropriate solvent and base.
- **Catalyst Addition:** Add the palladium catalyst and any necessary ligands.
- **Reaction Conditions:** Heat the reaction mixture to 60 °C and stir for 18 hours.
- **Workup:**
  - Cool the reaction to room temperature.
  - Remove the solvent under vacuum.
  - Suspend the residue in ethyl acetate (30 mL).
  - Wash with water (30 mL).
  - Extract the aqueous layer with ethyl acetate (30 mL).
  - Combine the organic extracts.
  - Wash the combined organic extracts with water (3 x 30 mL), saturated aqueous ammonium chloride (2 x 30 mL), and brine.
  - Dry the organic layer over magnesium sulfate (MgSO<sub>4</sub>) and concentrate in vacuo.
  - Purify the crude product by silica gel chromatography.

## Mandatory Visualization: Suzuki-Miyaura Coupling Workflow



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Caption: Workflow for the Suzuki-Miyaura coupling reaction.

## Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N bonds. **3-Methoxymethylphenylboronic acid** has been utilized in a copper-catalyzed N-arylation reaction.

## Data Presentation: Chan-Lam Coupling

Parameter	Value/Condition
Reactants	
Nitrogen Nucleophile	7-chloro-3,4-dihydro-1H-quinazolin-2-one
Boronic Acid	3-(methoxymethyl)phenylboronic acid
Stoichiometry	
Quinazolinone	1.0 equivalent
3-(methoxymethyl)phenylboronic acid	1.5 equivalents
Catalyst System	Not explicitly specified, but typically Cu(OAc) <sub>2</sub> or CuI.
Base	Triethylamine (0.5 equivalents)
Solvent	Methanol (0.4 M)
Temperature	Room Temperature
Reaction Time	3 - 12 hours
Yield	Not explicitly reported.

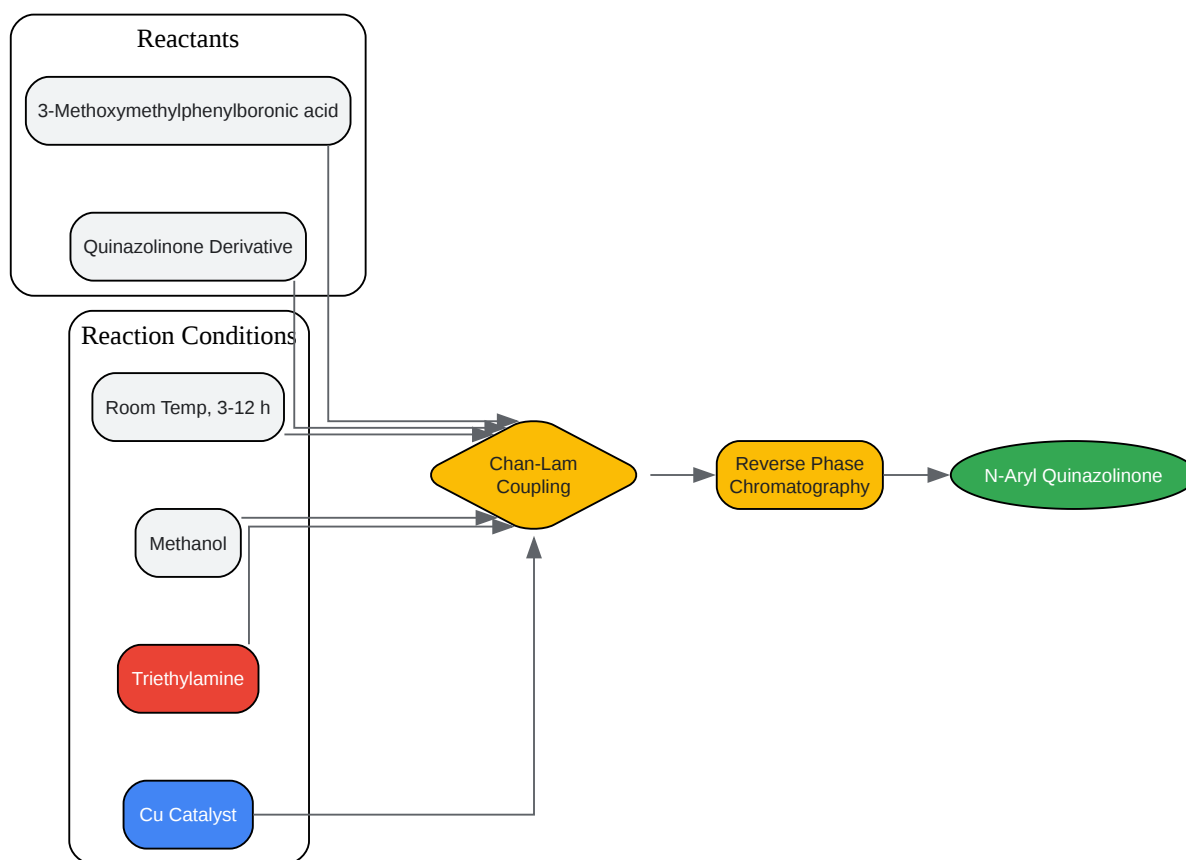
## Experimental Protocol: Chan-Lam Coupling

The following generalized protocol is based on a described N-arylation of a quinazolinone derivative[3].

- **Reaction Setup:** To a reaction vessel, add the 7-chloro-3,4-dihydro-1H-quinazolin-2-one, 3-(methoxymethyl)phenylboronic acid (1.5 equivalents), and triethylamine (0.5 equivalents).
- **Solvent Addition:** Add methanol to achieve a concentration of 0.4 M.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 3-12 hours.

- Purification: The crude reaction mixture is purified directly by reverse-phase chromatography (20-65% MeCN/water) to yield the N-arylated product.

#### Mandatory Visualization: Chan-Lam Coupling Workflow



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## References

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### Contact

Address: 3281 E Guasti Rd

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